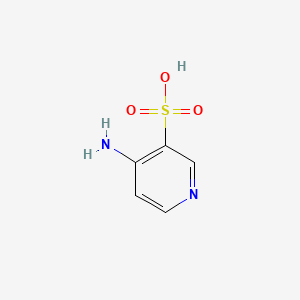

4-aminopyridine-3-sulfonic Acid

Vue d'ensemble

Description

4-Aminopyridine-3-sulfonic acid is an organic compound with the molecular formula C5H6N2O3S. It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position and a sulfonic acid group at the 3-position on the pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminopyridine-3-sulfonic acid typically involves multi-step processes starting from pyridine derivatives. One common method includes the nitration of pyridine to form 3-nitropyridine, followed by reduction to 3-aminopyridine. The sulfonation of 3-aminopyridine then yields this compound .

Industrial Production Methods

Industrial production methods for this compound often involve the use of large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The process may include steps such as diazotization, sulfonation, and reduction under controlled conditions to achieve the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

4-Aminopyridine-3-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonyl derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as nitric acid for nitration.

Reducing agents: Such as iron and acetic acid for reduction.

Sulfonating agents: Such as sulfuric acid for sulfonation.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, such as 3-nitropyridine and 4-aminopyridine derivatives .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

4-Aminopyridine-3-sulfonic acid (CHNOS) is characterized by an amino group at the 4-position and a sulfonic acid group at the 3-position on the pyridine ring. Its primary mechanism of action involves blocking voltage-gated potassium channels, which leads to prolonged action potentials and increased neurotransmitter release at synapses. This mechanism is particularly beneficial in enhancing neural transmission, making it a candidate for therapeutic applications in neurological disorders.

Scientific Research Applications

-

Neuropharmacology

- Enhancement of Neurotransmission : The compound has been shown to improve synaptic transmission by inhibiting potassium channels, which is crucial for conditions such as multiple sclerosis and spinal cord injuries. Its ability to enhance nerve conduction makes it a potential therapeutic agent for various neurological disorders .

- Case Study : A recent study demonstrated that 4-aminopyridine improved gait performance in patients with spinocerebellar ataxia type 27B (SCA27B), highlighting its efficacy in real-life conditions .

-

Biochemistry

- Biochemical Reactions : The compound plays a significant role in biochemical pathways due to its ability to interact with enzymes and proteins. It is utilized in various biochemical assays to study enzyme kinetics and protein interactions.

- Cellular Effects : In laboratory settings, this compound has been observed to affect cellular processes by enhancing neurotransmitter release and modulating neuronal excitability.

-

Materials Science

- Catalyst Development : The compound is explored for its potential use as a catalyst in organic synthesis, contributing to the development of advanced materials. Its unique chemical structure allows it to facilitate various chemical reactions effectively.

-

Pharmaceutical Development

- Therapeutic Applications : Beyond neurological disorders, there is ongoing research into the use of this compound for treating other conditions such as myasthenia gravis and spinal cord injuries. Its pharmacokinetic properties suggest it may be beneficial in enhancing drug stability and bioavailability when formulated appropriately .

Case Studies

The following table summarizes notable case studies involving this compound:

| Study | Patient Profile | Symptoms | Management |

|---|---|---|---|

| Stork & Hoffman (1994) | 28-year-old woman with MS | Seizures | Treated with diazepam, lorazepam |

| Burton et al. (2008) | Four patients post-overdose | Status epilepticus | Intubation and benzodiazepines |

| De Cauwer et al. (2009) | 45-year-old woman | Choreoathetoid movements | Supportive care, intubation |

| Schwam (2011) | 42-year-old man with SCI | Abdominal pain, seizures | Aggressive supportive care |

These case studies illustrate both the therapeutic potential and the risks associated with the compound when mismanaged.

Mécanisme D'action

The mechanism of action of 4-aminopyridine-3-sulfonic acid involves the inhibition of voltage-gated potassium channels. By blocking these channels, the compound prolongs the action potential in neurons, leading to enhanced neurotransmitter release and improved neuronal signaling. This mechanism is particularly relevant in the context of neurological disorders where impaired neural transmission is a key factor .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Aminopyridine: Similar in structure but lacks the sulfonic acid group.

3-Aminopyridine: Similar but with the amino group at the 3-position.

2,4-Diaminopyridine: Contains two amino groups at the 2- and 4-positions.

Uniqueness

4-Aminopyridine-3-sulfonic acid is unique due to the presence of both an amino group and a sulfonic acid group on the pyridine ring.

Activité Biologique

4-Aminopyridine-3-sulfonic acid (4-APSA) is a compound of significant interest in the field of neuropharmacology due to its unique biological activity, particularly as a potassium channel blocker. This article provides an in-depth analysis of its biological properties, mechanisms of action, relevant case studies, and research findings.

This compound has the molecular formula CHNOS and a molar mass of approximately 192.20 g/mol. It typically exists as a monohydrate, indicating the presence of one molecule of water associated with each molecule of the compound. The melting point is around 320°C, and it exhibits notable solubility in water, which enhances its applicability in various biochemical contexts .

The primary mechanism through which 4-APSA exerts its biological effects is by blocking voltage-gated potassium channels. This blockade results in increased neuronal excitability and enhanced neurotransmission. Such properties are particularly relevant in conditions like multiple sclerosis (MS), where nerve conduction is impaired. By inhibiting potassium channels, 4-APSA can improve synaptic transmission and potentially ameliorate symptoms associated with demyelinating diseases .

Biological Activities

Neuropharmacological Effects:

- Enhancement of Neurotransmission: 4-APSA has been shown to enhance synaptic transmission by inhibiting potassium channels, which is crucial for conditions such as MS and spinal cord injuries.

- Potential Therapeutic Applications: Its ability to improve nerve conduction makes it a candidate for therapeutic use in various neurological disorders including myasthenia gravis and spinal cord injuries .

Toxicological Considerations:

Despite its therapeutic potential, 4-APSA can exhibit toxicity, particularly in cases of overdose. A review of case studies highlights instances where patients experienced severe neurological symptoms following excessive intake. Symptoms included seizures, delirium, and extrapyramidal effects, necessitating aggressive management strategies such as benzodiazepine administration and intubation .

Case Studies

A review of literature reveals several case studies that illustrate the effects and management of toxicity associated with 4-APSA:

| Study | Patient Profile | Symptoms | Management |

|---|---|---|---|

| Stork & Hoffman (1994) | 28-year-old woman with MS | Seizures | Treated with diazepam, lorazepam |

| Burton et al. (2008) | Four patients post-overdose | Status epilepticus | Intubation and benzodiazepines |

| De Cauwer et al. (2009) | 45-year-old woman | Choreoathetoid movements | Supportive care, intubation |

| Schwam (2011) | 42-year-old man with SCI | Abdominal pain, seizures | Aggressive supportive care |

These cases underscore the dual nature of 4-APSA as both a therapeutic agent and a potential source of toxicity when mismanaged.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-APSA, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Aminopyridine | Amino group on pyridine | Enhances neurotransmission |

| 3-Aminopyridine | Amino group at position 3 | Less effective in potassium channel blockade |

| 4-Sulfamoylphenylalanine | Sulfonamide structure | Primarily used as an antibiotic |

| 2-Aminobenzenesulfonic acid | Similar sulfonic acid functionality | Different biological activity |

The distinct combination of functional groups in 4-APSA allows it to effectively block potassium channels, setting it apart from other aminopyridines and sulfonamides .

Propriétés

IUPAC Name |

4-aminopyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c6-4-1-2-7-3-5(4)11(8,9)10/h1-3H,(H2,6,7)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMYEVOVADPHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376576 | |

| Record name | 4-aminopyridine-3-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29452-57-1 | |

| Record name | 4-aminopyridine-3-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.